molecular formula C23H18N4O4S B2827769 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide CAS No. 688055-85-8

4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2827769
CAS No.: 688055-85-8
M. Wt: 446.48
InChI Key: LJZNKYTXFDMGRV-UHFFFAOYSA-N
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Description

4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H18N4O4S and its molecular weight is 446.48. The purity is usually 95%.
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Properties

CAS No.

688055-85-8

Molecular Formula

C23H18N4O4S

Molecular Weight

446.48

IUPAC Name

4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C23H18N4O4S/c28-21(25-11-15-2-1-7-24-10-15)16-5-3-14(4-6-16)12-27-22(29)17-8-19-20(31-13-30-19)9-18(17)26-23(27)32/h1-10H,11-13H2,(H,25,28)(H,26,32)

InChI Key

LJZNKYTXFDMGRV-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide (referred to as K284-5422) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Structural Characteristics

The molecular formula of K284-5422 is C23H18N4O4SC_{23}H_{18}N_{4}O_{4}S with a molecular weight of 446.48 g/mol. The compound features a unique quinazolinone core linked to a pyridine moiety, which contributes to its biological activity.

PropertyValue
Molecular Weight446.48 g/mol
Molecular FormulaC23 H18 N4 O4 S
SMILESC(c1cccnc1)NC(c1ccc(CN2C(c3cc4c(cc3NC2=S)OCO4)=O)cc1)=O
LogP2.6212
Polar Surface Area78.365
Hydrogen Bond Acceptors9
Hydrogen Bond Donors2

Anticancer Potential

Recent studies have highlighted the anticancer properties of quinazolinone derivatives, including K284-5422. The compound was tested against various human cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxicity of K284-5422 against several tumor cell lines (including Huh7-D12, Caco-2, HCT-116, MCF-7), the compound exhibited notable inhibition of cell proliferation with IC50 values in the micromolar range. None of the tested compounds showed toxicity against normal cells, indicating a favorable safety profile.

Cell LineIC50 (µM)Notes
Huh7-D125.0Significant inhibition
Caco-26.3Moderate inhibition
HCT-1164.8High sensitivity
MCF-77.1Effective against breast cancer
MDA-MB-2315.5Notable efficacy

The mechanism by which K284-5422 exerts its anticancer effects is believed to involve the modulation of various signaling pathways related to apoptosis and cell cycle regulation. The compound's ability to inhibit specific kinases may play a crucial role in its biological activity.

Kinase Inhibition Profile

K284-5422 was evaluated for its inhibitory effects on several human kinases:

KinaseInhibition (%) at 10 µMRemarks
CDK9/CyclinT75%Strong inhibition
GSK-3β60%Moderate inhibition
JAK350%Significant but variable

Apoptosis Induction

Further investigations into the apoptotic effects of K284-5422 revealed that it significantly increases apoptotic cell populations in treated tumor cells. This effect is associated with alterations in the expression levels of key apoptotic markers such as p53, Bax, and Bcl-2.

Q & A

Q. What are the critical synthetic steps for this compound?

The synthesis involves a multi-step process:

  • Quinazoline core formation : Cyclization of precursor amines and carbonyl derivatives under reflux conditions.
  • Functionalization : Introduction of the sulfanylidene group via thiolation reagents (e.g., Lawesson’s reagent) and alkylation of the benzamide moiety.
  • Coupling reactions : Amide bond formation between the quinazoline intermediate and pyridinylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Key purification methods include column chromatography (silica gel, eluent: DCM/MeOH gradients) and recrystallization .

Q. Which spectroscopic techniques are used for structural confirmation?

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions and stereochemistry.
  • IR spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm1^{-1}) and thioamide (C=S, ~1200 cm1^{-1}) groups.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .

Q. What solubility and stability data are essential for experimental design?

  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (DCM, chloroform). Limited aqueous solubility necessitates DMSO stock solutions for biological assays .
  • Stability : Monitor degradation under varying pH (e.g., pH 2–9) and light exposure using HPLC. Store at –20°C under inert gas to prevent oxidation .

Q. Which functional groups are pharmacologically significant?

  • Quinazoline core : Imparts kinase inhibitory potential via ATP-binding pocket interactions.
  • Sulfanylidene group : Enhances redox activity and metal chelation.
  • Pyridinylmethyl-benzamide : Improves blood-brain barrier penetration and target selectivity .

Q. How is purity assessed post-synthesis?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); ≥95% purity required for biological testing.
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility.
  • Catalysis : Pd-mediated cross-coupling for aryl-alkyl bond formation (e.g., Suzuki-Miyaura).
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs for cyclization steps) .

Q. What strategies resolve discrepancies in spectral data?

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in the quinazoline region.
  • X-ray crystallography : Resolve ambiguous stereochemistry; limited by crystal growth challenges.
  • Computational validation : Compare experimental IR/NMR with DFT-calculated spectra .

Q. How is the mechanism of action elucidated?

  • Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™.
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins.
  • Cellular assays : Apoptosis (Annexin V) and cell cycle (propidium iodide) profiling .

Q. How to design structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify substituents (e.g., replace pyridinylmethyl with benzyl or alkyl groups).
  • Biological testing : Compare IC50_{50} values in enzyme/cell-based assays.
  • QSAR modeling : Use MOE or RDKit to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How to address compound instability during long-term storage?

  • Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose).
  • Degradation profiling : LC-MS to identify degradation products (e.g., sulfoxide formation).
  • Packaging : Store in amber vials with argon headspace to minimize oxidation .

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